molecular formula C15H12N2O2S2 B7814927 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

Cat. No. B7814927
M. Wt: 316.4 g/mol
InChI Key: SARSKPZNRWYVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C15H12N2O2S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves the synthesis of the thieno[2,3-d]pyrimidine ring system followed by the introduction of the methyl and phenyl substituents and the sulfanylacetic acid moiety.

Starting Materials
2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile, Thiourea, Acetic anhydride, Sodium borohydride, Bromine, Sodium hydroxide, Chloroacetic acid

Reaction
Step 1: Synthesis of 6-Methyl-5-phenylthieno[2,3-d]pyrimidine, a. React 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile with thiourea in the presence of acetic anhydride to form 6-Methyl-5-phenylthieno[2,3-d]pyrimidine., Step 2: Introduction of the Methyl and Phenyl Substituents, a. React 6-Methyl-5-phenylthieno[2,3-d]pyrimidine with sodium borohydride to reduce the carbonitrile group to a primary amine., b. Brominate the primary amine using bromine to form the corresponding bromoamine., c. React the bromoamine with sodium hydroxide to form the corresponding phenylmethylamine., d. React the phenylmethylamine with chloroacetic acid to form 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}methyl)acetic acid., Step 3: Introduction of the Sulfanylacetic Acid Moiety, a. React 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}methyl)acetic acid with thiourea in the presence of acetic anhydride to form 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid.

properties

IUPAC Name

2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-9-12(10-5-3-2-4-6-10)13-14(20-7-11(18)19)16-8-17-15(13)21-9/h2-6,8H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARSKPZNRWYVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid

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